molecular formula C15H20N4O2 B5652366 N-[(2-ethoxy-3-pyridinyl)methyl]-2-(1H-pyrazol-1-yl)butanamide

N-[(2-ethoxy-3-pyridinyl)methyl]-2-(1H-pyrazol-1-yl)butanamide

Cat. No. B5652366
M. Wt: 288.34 g/mol
InChI Key: URQTURUUMGWAJQ-UHFFFAOYSA-N
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Description

"N-[(2-ethoxy-3-pyridinyl)methyl]-2-(1H-pyrazol-1-yl)butanamide" belongs to a class of compounds known for their diverse biological activities. These compounds often feature a pyridine or pyrazole ring and are of interest in the synthesis of novel pharmaceuticals and materials.

Synthesis Analysis

  • The synthesis of related compounds often involves ring-opening followed by ring-closure reactions, using various starting materials to afford novel derivatives. For instance, a study by Halim and Ibrahim (2022) on similar compounds detailed the synthesis of novel pyrazole derivatives through these methods (Halim & Ibrahim, 2022).

Molecular Structure Analysis

  • X-ray diffraction and density-functional-theory (DFT) calculations are commonly used to determine the molecular structure of such compounds. The study by Shen et al. (2012) provides an example, where they synthesized and analyzed the structure of pyrazole derivatives using these techniques (Shen et al., 2012).

Chemical Reactions and Properties

  • These compounds often undergo various chemical reactions, including cyclization and nucleophilic attacks, which are essential for the formation of different heterocyclic structures. A study by Kolar et al. (1996) explored such transformations in related pyridine derivatives (Kolar et al., 1996).

Physical Properties Analysis

  • The physical properties, such as melting points, solubility, and crystal structure, are crucial for understanding the compound's behavior in different environments. Research often employs techniques like X-ray crystallography for this analysis, as seen in the work of Guseinov et al. (2006) (Guseinov et al., 2006).

Chemical Properties Analysis

  • The chemical properties, including reactivity and stability, are explored through various experimental and theoretical methods. Studies like that of Fadda et al. (2015) review the synthesis and reactivity of related compounds, providing insights into their chemical behavior (Fadda et al., 2015).

properties

IUPAC Name

N-[(2-ethoxypyridin-3-yl)methyl]-2-pyrazol-1-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-3-13(19-10-6-9-18-19)14(20)17-11-12-7-5-8-16-15(12)21-4-2/h5-10,13H,3-4,11H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQTURUUMGWAJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC1=C(N=CC=C1)OCC)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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